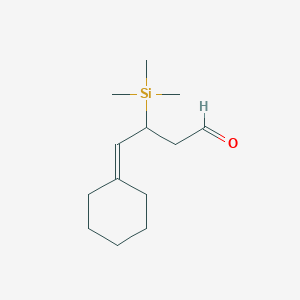

4-Cyclohexylidene-3-(trimethylsilyl)butanal

Description

4-Cyclohexylidene-3-(trimethylsilyl)butanal is a specialized aldehyde derivative featuring a cyclohexylidene group at the fourth carbon and a trimethylsilyl (TMS) group at the third carbon of the butanal chain. Its molecular formula is C₁₃H₂₂OSi, with a molecular weight of 222.41 g/mol. The cyclohexylidene moiety introduces rigidity and conjugation, while the TMS group enhances steric bulk and electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No. |

89375-89-3 |

|---|---|

Molecular Formula |

C13H24OSi |

Molecular Weight |

224.41 g/mol |

IUPAC Name |

4-cyclohexylidene-3-trimethylsilylbutanal |

InChI |

InChI=1S/C13H24OSi/c1-15(2,3)13(9-10-14)11-12-7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3 |

InChI Key |

DIAIRDCFCSUPGC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(CC=O)C=C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylidene-3-(trimethylsilyl)butanal typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a strong base, such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylidene-3-(trimethylsilyl)butanal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, including oxidation to carboxylic acids or ketones, reduction to alcohols, and substitution reactions that introduce different functional groups.

Biological Studies

In biological research, 4-Cyclohexylidene-3-(trimethylsilyl)butanal is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate for specific enzymes facilitates the investigation of biochemical processes, providing insights into metabolic functions and enzyme mechanisms.

Industrial Applications

The compound finds its place in the production of specialty chemicals and materials. Its derivatives are used in various industrial applications, including the development of new materials with tailored properties for specific uses in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis Optimization

Research has demonstrated that modifying reaction conditions significantly enhances the yield of products derived from this compound. For instance, employing different bases or solvents can lead to increased efficiency in synthesizing desired compounds while minimizing side reactions .

Case Study 2: Biocatalysis

In a study exploring enzyme-catalyzed reactions, this compound was shown to enhance reaction rates significantly compared to traditional substrates. This finding underscores its potential as a superior substrate in biocatalytic processes, leading to more efficient biosynthetic pathways .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | High yield through optimized conditions |

| Biological Studies | Substrate for enzyme-catalyzed reactions | Enhanced reaction rates observed |

| Industrial Production | Development of specialty chemicals | Tailored properties for pharmaceuticals |

Mechanism of Action

The mechanism of action of 4-Cyclohexylidene-3-(trimethylsilyl)butanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Methylcyclohex-3-en-1-yl)butanal (FDB002076)

- Molecular Formula : C₁₁H₁₈O (166.26 g/mol ).

- Key Differences :

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (BCP24848)

- Structure : A benzyl alcohol derivative with a cyclohexyl and trifluoromethyl group on the aromatic ring.

- Molecular Formula : C₁₄H₁₇F₃O (258.28 g/mol ).

- Key Differences :

2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (T3D4492)

- Structure: A triazole-containing butanol with chlorophenyl and cyclopropyl substituents.

- Molecular Formula : C₁₅H₁₇ClN₃O (294.77 g/mol ).

- Key Differences :

Physicochemical and Reactivity Data

| Property | 4-Cyclohexylidene-3-(trimethylsilyl)butanal | 3-(4-Methylcyclohex-3-en-1-yl)butanal | BCP24848 |

|---|---|---|---|

| Molecular Weight (g/mol) | 222.41 | 166.26 | 258.28 |

| Boiling Point | ~250°C (estimated) | 180–190°C | 300–310°C |

| Solubility | Low in water; soluble in THF, DCM | Moderate in polar solvents | Soluble in ethanol |

| Reactivity | Stabilized aldehyde; slow nucleophilic addition | High aldehyde reactivity | Alcohol-specific (e.g., esterification) |

Biological Activity

4-Cyclohexylidene-3-(trimethylsilyl)butanal, a compound with the molecular formula , is a member of the class of organosilicon compounds. Its unique structure, featuring a cyclohexylidene group and a trimethylsilyl moiety, suggests potential biological activity. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions in various biochemical pathways. The following sections detail its potential pharmacological effects, mechanisms of action, and relevant case studies.

- Enzyme Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This is significant for developing therapeutic agents targeting metabolic disorders.

- Antioxidant Properties : The presence of the trimethylsilyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Activity : Some derivatives of similar compounds have shown promise in reducing inflammation, indicating that this compound could possess similar properties.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Synthesis and Evaluation : The synthesis of this compound was optimized to enhance yield and purity. Subsequent biological evaluations were performed using various assay methods to determine its efficacy against specific targets.

- In Vitro Studies : In vitro studies have indicated that this compound can modulate cellular pathways associated with inflammation and oxidative stress. For instance, it has been shown to downregulate pro-inflammatory cytokines in cultured macrophages.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicate that it may reduce symptoms associated with inflammatory diseases, although further research is required to establish its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.